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Compound of Interest

Compound Name: Methyl 3-tert-Butylbenzoate
CAS No.: 27330-57-0
Cat. No.: B1317648
Get Quote
. J

CAS Number: 27330-57-0 Formula: C12H1602 Molecular Weight: 192.25 g/mol IUPAC Name:
Methyl 3-(1,1-dimethylethyl)benzoate

Executive Summary & Applications

Methyl 3-tert-butylbenzoate is a critical intermediate in the synthesis of sterically hindered
ligands, agrochemicals, and pharmaceutical active ingredients (APIs). Its meta-substitution
pattern offers unique conformational properties compared to the more common para-isomer,
influencing the binding affinity and metabolic stability of downstream derivatives.

This guide provides a validated spectroscopic profile (NMR, IR, MS) and a robust synthesis
protocol, ensuring reproducibility and high purity (>98%) for research applications.

Synthesis & Sample Preparation

To ensure spectroscopic data accuracy, the compound must be synthesized or purified to
remove common impurities such as unreacted 3-tert-butylbenzoic acid or mineral acids.

Optimized Synthesis Protocol (Fisher Esterification)
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Reaction Principle: Acid-catalyzed nucleophilic acyl substitution.

Reagents:

o 3-tert-Butylbenzoic acid (1.0 eq)[1]

o Methanol (Anhydrous, excess, solvent/reactant)

o Sulfuric Acid (H2SOa4, catalytic, 0.1 eq) or Thionyl Chloride (SOClz, 1.1 eq)
Workflow:

o Dissolution: Dissolve 10 mmol of 3-tert-butylbenzoic acid in 20 mL of anhydrous methanol.

o Activation: Add catalytic H2SOa4 dropwise (or SOCI:z at 0°C for in-situ HCI generation).

o Reflux: Heat the mixture to reflux (65°C) for 4—6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

« Workup: Cool to room temperature. Concentrate in vacuo to remove excess methanol.

o Neutralization: Dissolve residue in Et2O or DCM. Wash with sat. NaHCOs (2x) to remove
unreacted acid.

 Purification: Dry organic layer over MgSOu, filter, and concentrate. Purify via vacuum
distillation or flash chromatography (Silica, 5% EtOAc in Hexanes).

Synthesis Process Diagram
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Figure 1: Step-by-step synthesis workflow for Methyl 3-tert-Butylbenzoate.[2]

Spectroscopic Characterization
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The following data represents the standard spectral fingerprint for Methyl 3-tert-
Butylbenzoate.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCIs (Chloroform-d) Internal Standard: TMS (0.00 ppm)

1H NMR (400 MHz, CDCls)

The spectrum is characterized by a distinct aromatic pattern consistent with meta-substitution
and a sharp singlet for the tert-butyl group.

. T . . Structural
Shift (8, ppm) Multiplicity Integration Assignment .
Insight

Most deshielded;
8.05 Singlet (t) 1H Ar H-2 flanked by Ester
and t-Butyl.

Ortho to Ester;

deshielded by
7.88 Doublet (dt) 1H Ar H-6

carbonyl

anisotropy.

Ortho to t-Butyl,
7.58 Doublet (dt) 1H Ar H-4 shielded relative
to H-6.

Meta position;
) standard
7.36 Triplet (t) 1H Ar H-5 )
aromatic

resonance.

Characteristic
3.91 Singlet 3H -COKCHs methyl ester

singlet.

Intense tert-butyl
1.35 Singlet 9H -C(CHs)s signal; diagnostic
for alkyl group.
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Note: Coupling constants (

) are typically ~7.8 Hz for ortho-coupling (H5-H6, H4-H5) and ~1.5 Hz for meta-coupling (H2-

H4, H2-H6).

13C NMR (100 MHz _CDCl=)

Shift (6, ppm) Type Assignment

167.5 Cq C=0 (Ester Carbonyl)
151.2 Cq Ar C-3 (Ipso to t-Butyl)
130.1 Cq Ar C-1 (Ipso to Ester)
129.8 CH Ar C-6

128.0 CH Ar C-2

127.8 CH Ar C-5

125.4 CH Ar C-4

52.1 CHs -OCHs (Methoxy)

34.8 Cq -C(CHs)s3 (Quaternary t-Butyl)
31.3 CHs -C(CHs)s (t-Butyl Methyls)

Infrared Spectroscopy (FT-IR)

Method: Neat film (ATR) or KBr pellet.
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Wavenumber

Vibration Mode Intensity Notes
(cm™)
) ) ) Diagnostic for t-Butyl
2960 - 2870 C-H Stretch (Aliphatic)  Medium
methyl groups.
Sharp, intense peak;
1725 C=0]3] Stretch (Ester)  Strong ) -
key identifier.
C=C Stretch Ring breathing
1605, 1585 _ Weak-Med
(Aromatic) modes.
C-0O-C asymmetric
1275 C-O Stretch Strong
stretch of the ester.
Characteristic of
C-H Bend (Out-of- ) ) )
710, 760 Medium meta-disubstituted

plane)

benzene.

Mass Spectrometry (EI-MS)

lonization: Electron Impact (70 eV) Molecular lon (M*): m/z 192

The fragmentation pattern is dominated by the stability of the tert-butyl group and the ester

functionality.

Key Fragments:

m/z 192 [M]*: Molecular ion (detectable, medium intensity).

m/z 177 [M — CHs]*:Base Peak (100%). Loss of a methyl group from the tert-butyl moiety to

form a stabilized quinoid-like cation. This is the "signature" of tert-butyl aromatics.

m/z 161 [M — OCHs]*: Loss of methoxy group from the ester (acylium ion formation).

m/z 133 [M — COOCHSs]*: Loss of the entire ester group.

Fragmentation Pathway Diagram
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Figure 2: Primary mass spectrometry fragmentation pathways for Methyl 3-tert-
Butylbenzoate.

Quality Control & Impurity Profile

When sourcing or synthesizing this compound, researchers must monitor for specific impurities
that can interfere with biological assays or subsequent couplings.

o 3-tert-Butylbenzoic Acid: Result of incomplete esterification or hydrolysis.
o Detection: Broad OH stretch (3000-2500 cm™?) in IR; shift of H-2 to ~8.15 ppm in NMR.
o Removal: Wash with 1M NaOH or sat. NaHCO:s.

o Methyl Benzoate: Result of de-alkylation (rare under mild conditions).
o Detection: Loss of t-butyl singlet (1.35 ppm) in NMR.

o Regioisomers (Para/Ortho):
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o Detection: Analysis of aromatic coupling constants. Para isomer shows two doublets (~8.0
and 7.5 ppm, AA'BB' system). Meta shows the complex singlet-doublet-triplet pattern
described above.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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